3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 1286717-92-7
VCID: VC4337748
InChI: InChI=1S/C22H25N3O3/c1-2-3-14-27-20-11-9-18(10-12-20)24-22(26)25(17-21-8-6-15-28-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3,(H,24,26)
SMILES: CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Molecular Formula: C22H25N3O3
Molecular Weight: 379.46

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

CAS No.: 1286717-92-7

Cat. No.: VC4337748

Molecular Formula: C22H25N3O3

Molecular Weight: 379.46

* For research use only. Not for human or veterinary use.

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea - 1286717-92-7

Specification

CAS No. 1286717-92-7
Molecular Formula C22H25N3O3
Molecular Weight 379.46
IUPAC Name 3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Standard InChI InChI=1S/C22H25N3O3/c1-2-3-14-27-20-11-9-18(10-12-20)24-22(26)25(17-21-8-6-15-28-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3,(H,24,26)
Standard InChI Key LMQGPRJZFHFGKH-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3

Introduction

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound classified as a urea derivative. The molecule combines three distinct structural moieties: butoxyphenyl, furan, and pyridinyl groups. Such structural diversity suggests potential biological and chemical applications, particularly in pharmaceutical research due to its potential biological activity.

Structural Features

The molecular structure of this compound is characterized by:

  • Molecular Formula: C18H21N3O3

  • Molecular Weight: Approximately 327.38 g/mol

  • Key Functional Groups:

    • Urea moiety (RNHC(O)NHRR-NH-C(O)-NH-R')

    • Substituted phenyl group with a butoxy chain

    • Furan ring (aromatic heterocycle)

    • Pyridine ring (aromatic nitrogen-containing heterocycle)

These features contribute to the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of 3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves multi-step organic reactions that allow for precise construction of its complex molecular framework. Key steps include:

  • Starting Materials: Precursors typically include substituted phenols, furans, and pyridines.

  • Reaction Conditions:

    • Polar aprotic solvents are often used to enhance nucleophilicity.

    • Catalysts such as acids or bases may be employed to facilitate intermediate formation.

    • Reaction temperature and time are optimized to maximize yield and purity.

  • Purification: Techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactivity

The reactivity of this compound is influenced by:

Potential Applications

Given its structural attributes, the compound has potential applications in:

  • Pharmaceutical Research:

    • As a lead molecule for drug discovery targeting cancer or inflammatory diseases.

    • As a scaffold for further modification to enhance potency or selectivity.

  • Chemical Biology:

    • As a probe for studying enzyme-ligand interactions due to its functional diversity.

  • Material Science:

    • Urea derivatives are sometimes explored for polymeric or supramolecular materials.

Comparison with Related Compounds

Feature3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)ureaRelated Urea Derivatives
Functional GroupsButoxyphenyl, furan, pyridinePhenyl, methoxyphenyl
Biological ActivityPotential anticancer and anti-inflammatoryAnticancer
Molecular Weight~327 g/mol~300–350 g/mol
Synthesis ComplexityModerateVaries

Research Gaps and Future Directions

While this compound shows promise, further studies are needed to:

  • Elucidate its exact mechanism of action through biochemical assays.

  • Investigate its pharmacokinetics and toxicity profiles in preclinical models.

  • Explore modifications to improve solubility or bioavailability.

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